Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is a compound of significant importance in the field of biomedicine. It is a derivative of glucosamine, a naturally occurring amino sugar, and is often used as a precursor in the synthesis of glycoconjugates. These glycoconjugates are crucial for studying drug-target interactions and developing therapeutic approaches for various diseases, including bacterial and viral infections, cancer, and inflammatory disorders.
Mechanism of Action
Target of Action
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is a compound of immense significance in the realm of biomedicine . It is primarily used as a precursor in glycoconjugate synthesis to investigate drug-target interactions .
Mode of Action
It is known to interact with its targets through its role as a precursor in glycoconjugate synthesis . This interaction leads to changes that are crucial for the investigation of drug-target interactions .
Biochemical Pathways
Given its role in glycoconjugate synthesis, it can be inferred that it may influence pathways related to carbohydrate metabolism and protein glycosylation .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 2475 mg/l , which could potentially impact its bioavailability.
Result of Action
Given its role as a precursor in glycoconjugate synthesis, it is likely to influence the structure and function of glycosylated proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucosamine followed by the introduction of the benzyl and acetamido groups. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using isopropylidene to form 4,6-O-isopropylidene glucosamine.
Introduction of Benzyl Group: The benzyl group is introduced via benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Acetylation: The acetamido group is introduced by acetylation using acetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or acetamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycoconjugates and oligosaccharides.
Biology: The compound is employed in studying cell surface interactions and glycosylation processes.
Medicine: It plays a role in developing therapeutic agents for treating bacterial and viral infections, cancer, and inflammatory diseases.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside
- 1-Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside
- Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside
- 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate
Uniqueness
Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-B-D-glucopyranoside is unique due to its specific protective groups and functionalization, which make it a versatile precursor in glycoconjugate synthesis. Its structure allows for selective reactions, making it valuable in targeted therapeutic applications and biochemical research.
Properties
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFJZZWRXVVKEC-WRQOLXDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@H]1OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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